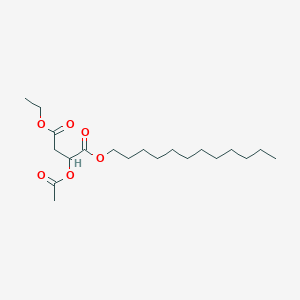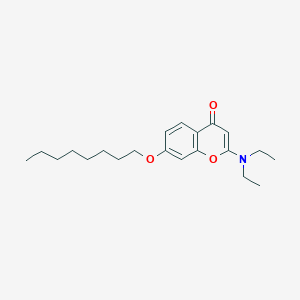
(2-Nitrosoethenyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Nitrosoethenyl)hydrazine is an organic compound characterized by the presence of a nitroso group attached to an ethenyl hydrazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Nitrosoethenyl)hydrazine typically involves the reaction of ethenyl hydrazine with nitrosating agents. Common nitrosating agents include sodium nitrite (NaNO2) in the presence of an acid, such as hydrochloric acid (HCl). The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and concentration of reactants, to achieve efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
(2-Nitrosoethenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitroethenyl hydrazine
Reduction: Aminoethenyl hydrazine
Substitution: Various substituted ethenyl hydrazines depending on the nucleophile used
Aplicaciones Científicas De Investigación
(2-Nitrosoethenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of (2-Nitrosoethenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, altering their function. This can lead to changes in cellular pathways and biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Nitrophenyl)hydrazine
- (2-Nitrosoethyl)hydrazine
- (2-Nitrosoethyl)amine
Uniqueness
(2-Nitrosoethenyl)hydrazine is unique due to its specific structure, which combines the reactivity of the nitroso group with the versatility of the ethenyl hydrazine moiety
Propiedades
Fórmula molecular |
C2H5N3O |
|---|---|
Peso molecular |
87.08 g/mol |
Nombre IUPAC |
(NE)-N-[(2E)-2-hydrazinylideneethylidene]hydroxylamine |
InChI |
InChI=1S/C2H5N3O/c3-4-1-2-5-6/h1-2,6H,3H2/b4-1+,5-2+ |
Clave InChI |
RRMBYVDOTZXXFD-GRSRPBPQSA-N |
SMILES isomérico |
C(=N/N)\C=N\O |
SMILES canónico |
C(=NN)C=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,2,3,4,5-Pentafluoro-6-{[2-(pentafluorophenyl)ethyl]sulfanyl}benzene](/img/structure/B12547154.png)
![1,1'-(7,7'-Dibromo-9,9'-spirobi[fluorene]-2,2'-diyl)di(ethan-1-one)](/img/structure/B12547156.png)
![D-Norleucine, N-[[(2R,6S)-2,6-dimethyl-1-piperidinyl]carbonyl]-4-methyl-L-leucyl-1-(methoxycarbonyl)-D-tryptophyl-, (4-nitrophenyl)methyl ester (9CI)](/img/structure/B12547157.png)


![6-Chloro-9-(diethylamino)-11H-pyrido[3,2-a]carbazol-5-ol](/img/structure/B12547164.png)



![9H-Purin-2-amine, 6-chloro-9-[[3-(chloromethyl)phenyl]methyl]-](/img/structure/B12547205.png)
![8-(But-3-en-1-yl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B12547207.png)
![2-Hydroxy-1,2-bis[4-(octadecyloxy)phenyl]ethan-1-one](/img/structure/B12547212.png)
